molecular formula C7H10BrNO2 B090060 3,4-Dihydroxybenzylamine hydrobromide CAS No. 16290-26-9

3,4-Dihydroxybenzylamine hydrobromide

Katalognummer: B090060
CAS-Nummer: 16290-26-9
Molekulargewicht: 220.06 g/mol
InChI-Schlüssel: BVFZTXFCZAXSHN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,4-Dihydroxybenzylamine hydrobromide (DHBA-HBr) is a catecholamine derivative widely used as an internal standard (IS) in high-performance liquid chromatography (HPLC) for quantifying neurotransmitters such as dopamine (DA), norepinephrine (NE), and their metabolites (e.g., 3,4-dihydroxyphenylacetic acid, DOPAC) . Its structure comprises a benzylamine backbone with hydroxyl groups at the 3 and 4 positions (C₇H₁₀NO₂·HBr; molecular weight 220.07) . Unlike endogenous catecholamines, DHBA-HBr is chemically stable under acidic extraction conditions (e.g., 0.1–0.2 N HClO₄), making it ideal for sample preparation . Additionally, DHBA-HBr exhibits cytotoxic properties by inhibiting DNA polymerase α in melanoma cells, particularly in the presence of tyrosinase .

Vorbereitungsmethoden

3,4-Dihydroxybenzylamine hydrobromide can be synthesized through the reaction of 3,4-dihydroxybenzylamine with hydrobromic acid. The reaction typically involves dissolving 3,4-dihydroxybenzylamine in a suitable solvent, such as methanol or ethanol, and then adding hydrobromic acid to the solution. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then isolated by filtration or crystallization.

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

3,4-Dihydroxybenzylamine hydrobromide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives. Sodium borohydride is a typical reducing agent used in these reactions.

    Substitution: The hydroxyl groups on the benzene ring can undergo substitution reactions with various electrophiles, such as halogens or sulfonyl chlorides, to form substituted derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield 3,4-dihydroxybenzaldehyde, while reduction with sodium borohydride can produce 3,4-dihydroxybenzyl alcohol.

Wissenschaftliche Forschungsanwendungen

Biochemical Applications

Oxidative Polymerization
3,4-Dihydroxybenzylamine serves as a precursor for the synthesis of poly[3,4-dihydroxybenzylamine] (PDHBA) through oxidative polymerization. This process is explored for its potential applications in materials science and as a lower homolog of dopamine, which may lead to innovative synthetic pathways .

Detection of Urinary Free Metanephrines
In clinical diagnostics, DHBA is utilized as an internal standard to enhance the detection accuracy of urinary free metanephrines. This application is crucial for diagnosing pheochromocytomas and paragangliomas, showcasing its importance in medical research .

HPLC-ECD Method Development
A study developed a high-performance liquid chromatography with electrochemical detection (HPLC-ECD) method using DHBA as an internal standard for analyzing vitamin C in plasma. This highlights its utility in improving analytical methodologies within biochemical research .

Neurochemical Analysis

Fluorescence Analysis of Catecholamines
DHBA is employed as an internal standard in the determination of catecholamines and related compounds in rat brain tissue. This application underscores its role in neurochemical research, particularly in studying neurotransmitter dynamics .

Anticancer Research

Cytotoxicity Against Melanoma Cells
Research indicates that DHBA exhibits cytotoxic effects on melanoma cell lines, with an IC50 value around 100 μM. The compound's mechanism involves inhibition of DNA polymerase activity, making it a candidate for further investigation in cancer therapeutics .

Table 1: Cytotoxicity Data of this compound

Cell LineIC50 (μM)Notes
SK-MEL-3030Varies with tyrosinase activity
SK-MEL-284Enhanced by buthionine sulfoximine
SK-MEL-390
RPMI-795168
S91A10
S91B25
L121067
SCC-25184

Animal Studies

In vivo studies using intraperitoneal injections of DHBA have shown varying effects on non-tumor-bearing mice. The median lifespan increased significantly at different doses (200-800 mg/kg), indicating potential therapeutic benefits .

Table 2: In Vivo Effects of DHBA on Mice

Dose (mg/kg)Median Lifespan (days)% Increase from Control
017-
20024.544%
4002646%
6002970%
8002550%

Wirkmechanismus

The mechanism of action of 3,4-dihydroxybenzylamine hydrobromide involves its interaction with various molecular targets and pathways. As a structural analog of dopamine, it can interact with dopamine receptors and other catecholamine-related pathways. The compound’s effects are mediated through its ability to undergo oxidation and reduction reactions, influencing the redox state of cells and tissues. Additionally, its role as an internal standard in analytical methods helps improve the accuracy and reliability of neurochemical and biochemical analyses.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparisons with Similar Compounds

Structural Analogues

Compound Structure Key Differences Primary Applications
DHBA-HBr 3,4-dihydroxybenzylamine + HBr Hydrobromide salt; aminomethyl group IS in HPLC, DNA polymerase inhibition
Dopamine (DA) 3,4-dihydroxyphenethylamine Ethylamine side chain Neurotransmitter; Parkinson’s therapy
Norepinephrine (NE) 3,4-dihydroxyphenylethanolamine β-Hydroxyl group on side chain Neurotransmitter; stress response
Levodopa L-3,4-dihydroxyphenylalanine Amino acid backbone Prodrug for DA; Parkinson’s therapy
DOPAC 3,4-dihydroxyphenylacetic acid Carboxylic acid group DA metabolite; oxidative stress marker

Key Insights :

  • DHBA-HBr’s aminomethyl group distinguishes it from DA and NE, reducing endogenous interference in analytical workflows .

Analytical Performance in HPLC

Compound Retention Time (min) Mobile Phase Conditions Role in Analysis
DHBA-HBr 5.6 0.1 M phosphate, 0.35 mM octyl sulfate, 5.5% acetonitrile (pH 2.7) IS for DA/DOPAC quantification
DA 3.0 Same as above Analyte
NE 4.2 Similar mobile phase with 6% acetonitrile Analyte
DOPAC 2.5–3.0 Acidic mobile phase (pH 2.7) Analyte (DA metabolite)

Key Insights :

  • DHBA-HBr’s delayed retention time (5.6 min) prevents co-elution with DA (3.0 min) or DOPAC (2.5–3.0 min), ensuring accurate peak integration .
  • Stability in acidic mobile phases (pH 2.7) minimizes decomposition, unlike catecholamines like DA, which degrade rapidly without antioxidants .

Biochemical and Pharmacological Activity

Compound DNA Polymerase α Inhibition (IC₅₀) Tyrosinase-Dependent Cytotoxicity Therapeutic Use
DHBA-HBr 1–10 µM* Yes (via quinone methide formation) Research (analytical/antitumor studies)
DA ~4.8 µM Yes (neurotoxic quinones) Parkinson’s disease
Levodopa 10–50 µM Limited Parkinson’s disease
3,4-Dihydroxybenzaldehyde N/A Yes (oxidation product of DHBA) None (research focus on oxidative pathways)

*IC₅₀ values approximated from melanoma cell line studies . Key Insights:

  • DHBA-HBr’s cytotoxicity is enhanced by tyrosinase, which oxidizes it to 3,4-dihydroxybenzaldehyde, a reactive intermediate .
  • While DA and levodopa are clinically relevant, DHBA-HBr’s primary utility remains in analytical chemistry due to its predictable behavior as an IS .

Stability and Practical Considerations

  • Chemical Stability : DHBA-HBr’s hydrobromide salt improves solubility and stability in acidic homogenization buffers (e.g., HClO₄ with sodium metabisulfite) compared to hydrochloride salts .
  • Light Sensitivity : Like all catecholamines, DHBA-HBr requires protection from light during storage but demonstrates greater resilience than DA or NE during sample processing .

Biologische Aktivität

3,4-Dihydroxybenzylamine hydrobromide (DBA) is a compound structurally related to dopamine, exhibiting various biological activities that have garnered attention in pharmacological and biochemical research. This article explores the compound's biological effects, mechanisms of action, and applications in clinical diagnostics and therapeutic contexts.

  • Molecular Formula : C₇H₁₀BrNO₂
  • Molecular Weight : 220.07 g/mol
  • CAS Number : 16290-26-9
  • Synonyms : 4-aminomethyl benzene-1,2-diol hydrobromide, dhba hydrobromide

DBA acts as a modified dopamine analog and has been shown to exhibit cytotoxic effects, particularly in melanoma cells. Its mechanism involves the inhibition of DNA polymerase activity, which is critical for cell proliferation and survival. Studies indicate that DBA can induce apoptosis in cancer cells by disrupting normal cellular processes.

Antitumor Effects

Research has demonstrated that DBA possesses significant antitumor properties. A study on various melanoma cell lines revealed that DBA inhibited cell growth effectively, with varying degrees of efficacy depending on the cell line's tyrosinase activity:

Cell Line TypeTyrosinase ActivityConcentration (μM)Growth Inhibition (%)
Human MelanomaHigh1 - 1070%
Murine MelanomaLow1 - 1050%

In vivo studies using C57BL/6 mice showed that DBA extended lifespan significantly at higher doses (200 mg/kg to 800 mg/kg), with observed increases in lifespan of up to 70% at certain dosages .

Neurochemical Applications

DBA serves as an internal standard in various neurochemical analyses. It has been utilized in high-performance liquid chromatography (HPLC) methods for detecting catecholamines in brain tissues, enhancing the accuracy of diagnostic tests for neurodegenerative diseases . Its role in the detection of urinary free metanephrines is particularly notable for diagnosing pheochromocytomas and paragangliomas .

Oxidative Polymerization

The compound is also involved in oxidative polymerization processes, leading to the synthesis of poly[3,4-dihydroxybenzylamine] (PDHBA). This application has implications for materials science and synthetic pathways related to dopamine analogs .

Case Studies and Research Findings

  • Inhibition of Melanoma Growth :
    • A study conducted on DBA's effects on melanoma cells indicated a dose-dependent response where higher concentrations led to increased cytotoxicity. The study highlighted that DBA's effectiveness varied with the inherent tyrosinase activity of the melanoma cell lines tested .
  • Neurochemical Analysis :
    • In a neurochemical study, DBA was used as an internal standard to quantify catecholamines in rat brain tissue. The findings underscored its utility in enhancing the reliability of neurochemical assays, particularly in understanding neurotransmitter dynamics in various physiological states .
  • Clinical Diagnostic Applications :
    • Research utilizing DBA as an internal standard improved the detection accuracy of urinary free metanephrines, crucial for diagnosing adrenal tumors. This application illustrates DBA's significance beyond experimental settings into practical clinical diagnostics .

Q & A

Basic Research Questions

Q. How is 3,4-Dihydroxybenzylamine hydrobromide (DHBA) utilized in HPLC analysis of catecholamines?

DHBA serves as a stable internal standard in high-performance liquid chromatography (HPLC) to quantify catecholamines like dopamine (DA) and norepinephrine (NE). Due to its structural similarity to catecholamines and resistance to oxidative degradation, DHBA corrects for variability in sample preparation and instrument performance. For example, in retinal DA analysis, DHBA is added to homogenization buffers (0.1 N HClO₄ with sodium metabisulfite) to normalize recovery rates during centrifugation and chromatographic separation. The mobile phase typically includes sodium phosphate, sodium octyl sulfate, and acetonitrile (pH 2.7), with coulometric detection for high sensitivity .

Q. What precautions are necessary when preparing DHBA solutions for analytical workflows?

Catecholamine derivatives, including DHBA, require rapid preparation under light-protected conditions to prevent photodegradation. Stock solutions (e.g., 100 ng/mL in water) should be stored at 4°C in amber vials. For HPLC calibration, DHBA is diluted alongside analytes (e.g., NE, DA) to ensure parallel stability and minimize batch-to-batch variability .

Q. How does DHBA improve accuracy in quantifying urinary or serum metabolites?

DHBA is added to biological matrices (e.g., serum, brain homogenates) as an internal standard to account for matrix effects and extraction efficiency losses. In uric acid assays, DHBA’s distinct retention time and UV/fluorescence profiles enable baseline separation from interfering compounds, ensuring specificity in complex samples .

Advanced Research Questions

Q. What experimental design considerations are critical when studying DHBA’s role in neurochemical turnover?

Researchers must standardize tissue homogenization protocols (e.g., 0.1 N HClO₄ with antioxidants) and optimize mobile phase composition (e.g., acetonitrile concentration, pH) to resolve DHBA from co-eluting metabolites. Coulometric detection parameters (e.g., electrode potential) should be calibrated using spiked matrices to validate linearity (0.1–1 ng/mg protein) and limit of quantification (LOQ) .

Q. How does DHBA inhibit DNA polymerase activity in melanoma cells, and what factors influence its efficacy?

DHBA suppresses DNA polymerase activity by competitively binding to enzyme active sites, as demonstrated in melanoma cell lines with varying tyrosinase activity. Growth inhibition correlates with intracellular tyrosinase levels, suggesting that DHBA’s pro-drug activation depends on enzymatic oxidation. Researchers should stratify cell models by tyrosinase activity (e.g., via qPCR or enzymatic assays) to interpret dose-response discrepancies .

Q. How can contradictory data on DHBA’s growth inhibitory effects across melanoma studies be resolved?

Contradictions may arise from differences in tyrosinase activity, cell culture conditions (e.g., oxygen tension), or DHBA metabolism rates. To address this, standardize assays using isogenic cell lines with engineered tyrosinase expression and measure DHBA’s intracellular concentration via LC-MS/MS. Co-treatment with tyrosinase inhibitors (e.g., kojic acid) can further clarify mechanism-action relationships .

Q. What analytical methods validate DHBA’s stability in long-term neurochemical studies?

Accelerated stability testing under stress conditions (e.g., elevated temperature, UV exposure) with periodic HPLC-UV/fluorescence analysis confirms DHBA’s robustness. In retinal DA studies, DHBA remained stable for 24 hours at 4°C in homogenates, with <5% degradation, supporting its reliability in prolonged experiments .

Q. Methodological Notes

  • Chromatographic Separation: Use C18 reverse-phase columns with particle sizes ≤3 µm for optimal resolution of DHBA and catecholamines .
  • Cell-Based Assays: Pre-screen melanoma cell lines for tyrosinase activity using L-DOPA oxidation assays to ensure consistent DHBA responsiveness .
  • Data Normalization: Report DHBA-normalized metabolite levels as ratios (e.g., DOPAC/DA) to account for technical variability in neurochemical studies .

Eigenschaften

IUPAC Name

4-(aminomethyl)benzene-1,2-diol;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2.BrH/c8-4-5-1-2-6(9)7(10)3-5;/h1-3,9-10H,4,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVFZTXFCZAXSHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CN)O)O.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10936760
Record name 4-(Aminomethyl)benzene-1,2-diol--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10936760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16290-26-9
Record name 1,2-Benzenediol, 4-(aminomethyl)-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16290-26-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 16290-26-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263475
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(Aminomethyl)benzene-1,2-diol--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10936760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(aminomethyl)pyrocatechol hydrobromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.696
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3,4-Dihydroxybenzylamine hydrobromide
3,4-Dihydroxybenzylamine hydrobromide
3,4-Dihydroxybenzylamine hydrobromide
3,4-Dihydroxybenzylamine hydrobromide
3,4-Dihydroxybenzylamine hydrobromide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.